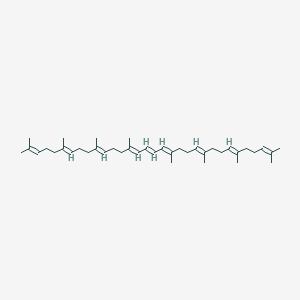

Phytoene

Description

Properties

IUPAC Name |

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-KEKOKYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202309 | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

540-04-5 | |

| Record name | trans-Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (All-E) phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE, (ALL-E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Phytoene Biosynthesis Pathway: A Technical Guide to Intermediates and Enzymes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core phytoene biosynthesis pathway, a critical route for the production of carotenoids in plants and microorganisms. This document details the key intermediates, the enzymes that catalyze their transformations, and the intricate mechanisms that govern this vital metabolic process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of carotenoid biosynthesis and its potential applications in drug development and biotechnology.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is the foundational metabolic route for the synthesis of all carotenoids. These lipophilic isoprenoid pigments play essential roles in photosynthesis, photoprotection, and as precursors to signaling molecules and hormones. The pathway commences with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form the first C40 carotenoid, 15-cis-phytoene. A series of desaturation and isomerization reactions then convert this compound into the red-colored lycopene, which serves as a crucial branch-point intermediate for the synthesis of a diverse array of cyclic and acyclic carotenoids.

Key Intermediates and Enzymes

The core of the this compound biosynthesis pathway involves a sequential series of enzymatic reactions that progressively modify the this compound backbone. The primary intermediates and the enzymes that catalyze their conversion are outlined below.

| Intermediate | Enzyme | Enzyme Commission (EC) Number |

| Geranylgeranyl diphosphate (GGPP) | This compound Synthase (PSY) | 2.5.1.32 |

| 15-cis-Phytoene | This compound Desaturase (PDS) | 1.3.5.5 |

| 9,15,9'-tri-cis-ζ-Carotene | ζ-Carotene Desaturase (ZDS) | 1.3.5.6 |

| 7,9,9'-tri-cis-Neurosporene & 7,9,7',9'-tetra-cis-Lycopene (Prolycopene) | Carotenoid Isomerase (CRTISO) | 5.2.1.13 |

| all-trans-Lycopene | Lycopene β-cyclase (LCYB) & Lycopene ε-cyclase (LCYE) | 5.5.1.19 & 5.5.1.18 |

Quantitative Data on Enzyme Kinetics

Understanding the kinetic properties of the enzymes in the this compound biosynthesis pathway is crucial for modeling metabolic flux and for targeted genetic engineering. The following table summarizes available kinetic data for key enzymes in the pathway.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | Reference |

| This compound Desaturase (PDS) | Oryza sativa | This compound | 53.9 ± 18.1 | 46.3 ± 10.7 pmol min-1 µg-1 | [1] |

| This compound Desaturase (PDS) | Oryza sativa | Phytofluene | 66.8 ± 20.7 | 48.4 ± 10.3 pmol min-1 µg-1 | [1] |

| ζ-Carotene Desaturase (ZDS) | Anabaena sp. PCC 7120 | ζ-Carotene | 10 | Not Reported | [2] |

| ζ-Carotene Desaturase (ZDS) | Anabaena sp. PCC 7120 | Neurosporene | 10 | Not Reported | [2] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The synthesis of various carotenoids from GGPP is a multi-step process involving several key enzymes. The pathway can be visualized as a linear progression with a crucial branching point at lycopene.

References

Phytoene: A Comprehensive Technical Guide to Chemical Structure and Isomer Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and isomer characterization of phytoene, a pivotal intermediate in the biosynthesis of carotenoids. This document offers comprehensive experimental protocols and quantitative data to support research and development in fields where this colorless carotenoid is of interest.

This compound: Chemical Structure and Physicochemical Properties

This compound is a 40-carbon tetraterpenoid that serves as the precursor for all carotenoids in plants and some microorganisms.[1] Its chemical formula is C40H64 with a molecular weight of approximately 544.94 g/mol .[2][3][4] The structure of this compound is that of a symmetrical, long-chain hydrocarbon with multiple methyl branches.[1][5] Unlike the more familiar colored carotenoids, the chromophore of this compound consists of only three conjugated double bonds, which results in its absorption of light primarily in the ultraviolet B (UVB) range.[1]

The IUPAC name for the all-trans isomer of this compound is (6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene.[3][5] The structure of this compound was definitively established in 1966 through total synthesis.[1]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C40H64 | [2][3][4] |

| Molecular Weight | 544.94 g/mol | [2][3][4] |

| CAS Number | 13920-14-4 (for 15-cis-Phytoene) | [2] |

| Appearance | Clear, colorless oil | [2] |

| Boiling Point | 620.3°C at 760 mmHg | [2] |

| Density | 0.865 g/cm³ | [2] |

| Refractive Index | 1.504 | [2] |

| XLogP3 | 15.3 | [2] |

Isomer Characterization

This compound exists as several geometric isomers, with the most common being all-trans-phytoene and various cis-isomers. The 15-cis isomer is the primary product of the this compound synthase enzyme in plants and is therefore the most abundant isomer in many plant tissues.[5] The different isomers can be separated and characterized using chromatographic and spectroscopic techniques.

Spectroscopic Properties

| Isomer | UV-Vis λmax (in n-hexane/ethanol) | Reference |

| This compound (general) | 276, 286, 297 nm | [1] |

| all-trans-Phytoene | ~286 nm | [1] |

| cis-Isomers | A slight blue shift compared to all-trans |

Note: Detailed, publicly available 1H and 13C NMR data specifically comparing different this compound isomers is scarce. However, the general principles of NMR spectroscopy are widely used to differentiate carotenoid isomers. For instance, the chemical shifts of protons and carbons adjacent to a cis double bond will differ from those in the all-trans configuration.

Biosynthesis of this compound

The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1] This reaction is catalyzed by the enzyme this compound synthase (PSY), which condenses two molecules of geranylgeranyl pyrophosphate (GGPP).[1]

The expression and activity of this compound synthase are tightly regulated, making it a key control point for carotenoid accumulation in plants.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from plant tissues.

Detailed Method:

-

Homogenization: Homogenize 1-5 g of fresh or lyophilized plant tissue with a suitable solvent such as acetone, ethanol, or a mixture of hexane and acetone. The process should be carried out under dim light to prevent isomerization and degradation.

-

Extraction: Repeat the extraction process until the plant residue becomes colorless.

-

Separation: Pool the solvent extracts and filter or centrifuge to remove any solid plant material.

-

Saponification (Optional): To remove interfering chlorophylls and lipids, a saponification step can be included. Add an equal volume of 10% (w/v) methanolic potassium hydroxide to the extract and incubate in the dark at room temperature for at least 4 hours or overnight.

-

Partitioning: Transfer the extract (saponified or not) to a separatory funnel. Add an equal volume of a non-polar solvent like hexane or petroleum ether and a 10% aqueous sodium chloride solution to facilitate phase separation.

-

Washing: Wash the organic phase several times with deionized water to remove any residual alkali and water-soluble impurities.

-

Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

-

Storage: The resulting this compound-rich residue should be stored under a nitrogen atmosphere at -20°C or lower in the dark.

HPLC Separation of this compound Isomers

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound isomers. C30 columns are particularly effective for separating carotenoid isomers.

HPLC System and Conditions:

| Parameter | Recommended Conditions |

| Column | C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic system of methanol, methyl-tert-butyl ether (MTBE), and water. A common starting point is a gradient elution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector or a photodiode array (PDA) detector set to monitor the 286 nm wavelength. |

| Injection Volume | 20 µL |

| Column Temperature | 25-30°C |

Example of a Gradient Elution Program:

| Time (min) | % Methanol | % MTBE | % Water |

| 0 | 81 | 15 | 4 |

| 20 | 66 | 30 | 4 |

| 30 | 16 | 80 | 4 |

| 35 | 16 | 80 | 4 |

| 40 | 81 | 15 | 4 |

| 45 | 81 | 15 | 4 |

Note: The exact gradient profile may need to be optimized depending on the specific C30 column used and the complexity of the sample matrix.

Signaling Pathways and Regulation

The biosynthesis of this compound is a highly regulated process, influenced by developmental cues and environmental signals such as light.

In the dark, Phytochrome Interacting Factors (PIFs) accumulate and repress the transcription of the this compound Synthase (PSY) gene. Upon exposure to light, phytochromes are activated and promote the degradation of PIFs. This relieves the repression of the PSY gene, leading to the synthesis of PSY protein and subsequently, the production of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and isomer characterization of this compound. The detailed experimental protocols for extraction and HPLC analysis offer a practical starting point for researchers. While comprehensive quantitative NMR data for all this compound isomers remains an area for further investigation, the methodologies outlined here will enable the successful isolation and characterization of this important carotenoid precursor. The elucidation of the regulatory pathways governing this compound biosynthesis further highlights its significance in plant biology and its potential for applications in various scientific and industrial fields.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 4. Induced point mutations in the this compound synthase 1 gene cause differences in carotenoid content during tomato fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the induction of this compound synthase 2 expression by salt stress and abscisic acid in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]

Phytoene Accumulation in Response to Environmental Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phytoene is the first C40 carotenoid synthesized in the plastids of plants and algae, representing the committed step in the carotenoid biosynthetic pathway. Its synthesis is catalyzed by the enzyme this compound synthase (PSY), which is widely recognized as the primary rate-limiting step of carotenogenesis.[1][2][3] Under optimal growth conditions, this compound exists as a transient intermediate and does not accumulate to high levels. However, in response to a wide range of environmental stressors—including high light, drought, salinity, and temperature extremes—plants and algae significantly upregulate this compound production. This accumulation is not merely a metabolic bottleneck but a strategic response to bolster the pool of precursors for essential downstream products, namely photoprotective carotenoids and the stress hormone abscisic acid (ABA).[4][5][6] This guide provides an in-depth examination of the mechanisms, signaling pathways, and quantitative outcomes of stress-induced this compound accumulation, along with detailed protocols for its analysis.

The Central Role of this compound Synthase (PSY) Isoforms

The regulation of this compound biosynthesis is primarily controlled at the transcriptional level of the this compound Synthase (PSY) genes.[1] In many plant species, particularly in the grass family (Poaceae) and in tomato, PSY is not a single gene but a small family of paralogs that have undergone subfunctionalization.[1][7][8] This specialization allows for fine-tuned control of carotenoid production in different tissues and under varying conditions:

-

PSY1: Often associated with carotenoid accumulation in ripening fruits (e.g., tomato) and endosperm (e.g., maize).[1][9]

-

PSY2: Primarily functions in photosynthetic tissues like leaves, with its expression often induced by light to support the synthesis of carotenoids essential for photosynthesis.[1][9]

-

PSY3: This isoform is consistently identified as the key player in the abiotic stress response, particularly in roots.[1][5][7][8][10] Its expression is strongly induced by drought, salinity, and exogenous ABA application.[4][5][7][8]

This functional diversification demonstrates that plants have evolved distinct genetic modules to manage carotenoid production for development versus stress adaptation. While Arabidopsis possesses only a single PSY gene, it is also induced by salt stress and ABA, indicating a conserved regulatory mechanism.[4][11]

This compound Accumulation Under Specific Environmental Stressors

Drought and Salinity Stress

Drought and salinity impose osmotic stress, triggering a signaling cascade that heavily involves the phytohormone abscisic acid (ABA).[12] Carotenoids are the metabolic precursors to ABA.[4][13] In response to these stresses, plants upregulate the carotenoid pathway to produce more ABA, which in turn mediates adaptive responses like stomatal closure and the expression of stress-responsive genes.[4][5]

The primary mechanism for this is the potent transcriptional induction of the PSY3 gene (in species that have it) in root tissues.[5][7][8] For instance, in maize roots subjected to drought, PSY3 mRNA levels can increase by as much as 50-fold.[7] Similarly, in rice and carrot, salt stress induces the expression of stress-responsive PSY paralogs, leading to an increase in total carotenoids and ABA levels.[4][5] This response forms a positive feedback loop where the initial stress signal triggers ABA synthesis, and ABA itself further induces the expression of PSY to amplify the response.[4][5]

High Light Stress

Exposure to high light (HL) intensity can cause photo-oxidative damage. Plants protect themselves by dissipating excess energy, a process in which carotenoids like those of the xanthophyll cycle play a crucial role.[6] To supply the precursors for these protective pigments, the entire pathway flux must increase. High light stress induces the accumulation of carotenoids, and this is often preceded by an increase in this compound.[14][15] In the green alga Haematococcus pluvialis, high light is a well-known inducer of carotenoid (astaxanthin) biosynthesis, a process that involves the significant upregulation of PSY transcripts.[14][16] In Dunaliella salina, exposure to higher light intensity led to a 2.2-fold increase in this compound desaturase (PDS) transcript levels after 12 hours, indicating an increased processing of the this compound pool.[17] Interestingly, in Arabidopsis, the high-light-triggered increase in carotenoids appears to be regulated post-transcriptionally by enhancing the activity of the existing PSY enzyme, rather than by increasing PSY gene expression.[15]

Temperature Stress

Both heat and cold stress can alter carotenoid metabolism. In wheat, the TaPSY3 gene was found to be highly upregulated during both drought and heat stress, with transcript accumulation reaching up to 196-fold after 6 hours of drought treatment.[10] In the alga Euglena gracilis, low-temperature stress combined with high light increased the transcript levels of the this compound synthase gene (crtB), indicating an effort to boost the carotenoid pathway's initial steps in response to cold.[18] High temperatures can also induce carotenoid accumulation in the light in Chlamydomonas reinhardtii.[19]

Quantitative Data on Stress-Induced Changes

The following tables summarize quantitative data from various studies on the impact of environmental stress on PSY gene expression and carotenoid concentrations.

Table 1: Upregulation of this compound Synthase (PSY) Gene Expression Under Abiotic Stress

| Plant Species | Stress Condition | Gene | Tissue | Fold Increase in Expression | Reference |

| Zea mays (Maize) | Drought (8 days) | PSY3 | Roots | ~50-fold | [7] |

| Triticum aestivum (Wheat) | Drought (6 hours) | TaPSY3 | - | ~196-fold | [10] |

| Daucus carota (Carrot) | Salt Stress (100 mM NaCl) | DcPSY2 | Roots | ~6-fold | [4] |

| Daucus carota (Carrot) | Salt Stress (100 mM NaCl) | DcPSY2 | Leaves | ~6-fold | [4] |

| Oryza sativa (Rice) | Salt Stress / Drought | OsPSY3 | Roots | Upregulated | [5] |

| Haematococcus pluvialis | Nutrient Stress + High Light | PSY | Cells | 158 to 277-fold | [16] |

Table 2: Changes in Carotenoid & this compound Concentrations Under Abiotic Stress

| Plant/Algal Species | Stress Condition | Compound Measured | Tissue/Cell | Observed Change | Reference |

| Daucus carota 'KRD' | Salt Stress | β-carotene | Taproots | 48.54% Increase | [20] |

| Daucus carota 'KRD' | Salt Stress | Total Carotenoids | Taproots | 38.01% Increase | [20] |

| Daucus carota 'BHJS' | Salt Stress | Lycopene | Taproots | 19.13% Increase | [20] |

| Solanum lycopersicum | Salt Stress (120-160 mM NaCl) | Total Carotenoids | Mature-green Fruit | Increased | [21] |

| Chlorococcum sp. | Fluridone (PDS Inhibitor) | This compound | Cells | ~33 µg/mg dry weight | [22] |

Signaling Pathways and Experimental Workflows

ABA-Mediated Signaling in Response to Drought/Salt Stress

Environmental stress such as drought or high salinity is perceived by plant cells, leading to a cascade of downstream signaling events. A central component of this is the synthesis of ABA. This pathway creates a positive feedback loop where stress induces ABA, and ABA, in turn, amplifies the expression of the rate-limiting enzyme PSY needed for its own synthesis, ensuring a robust and sustained stress response.

General Experimental Workflow

Analyzing this compound accumulation in response to stress involves a multi-step process encompassing stress application, sample processing, and subsequent molecular and metabolic analysis. The workflow below outlines a typical experimental design for such a study.

Experimental Protocols

Protocol 1: this compound Extraction and Quantification by HPLC-DAD

This protocol provides a reliable method for extracting and quantifying this compound and other major carotenoids from plant tissues.[23][24] A C30 column is recommended for optimal separation of carotenoid isomers.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Acetone (HPLC grade, with 0.1% BHT)

-

Petroleum ether or n-Hexane (HPLC grade)

-

Dichloromethane (optional)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Mobile Phase A: Methanol (with 0.05 mM ammonium acetate)

-

Mobile Phase B: Methyl tert-butyl ether (MTBE)

-

HPLC system with Diode Array Detector (DAD) and a C30 reverse-phase column (e.g., 4.6 x 250 mm, 3 µm)

Procedure:

-

Sample Homogenization: Weigh approximately 100-200 mg of fresh tissue (or 20-50 mg of lyophilized tissue). Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add 1 mL of cold acetone (with 0.1% BHT) to the powdered tissue. Vortex vigorously for 1 minute. Sonicate in an ice bath for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Carefully transfer the supernatant to a new glass tube.

-

Repeat the extraction on the pellet with another 1 mL of acetone. Combine the supernatants. Repeat until the pellet is colorless (typically 2-3 extractions).

-

Phase Separation: Add 1 mL of petroleum ether (or hexane) and 1 mL of saturated NaCl solution to the combined acetone extracts. Vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases. The upper, colored organic phase contains the carotenoids.

-

Carefully collect the upper organic phase and transfer it to a new tube.

-

Drying and Reconstitution: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in a known volume (e.g., 200 µL) of MTBE or the initial mobile phase.

-

HPLC-DAD Analysis:

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Inject 10-20 µL onto the C30 column.

-

Use a gradient elution, for example: starting with 80% Methanol / 20% MTBE, ramping to 90% MTBE over 20 minutes.

-

Monitor the elution using a DAD. This compound is identified by its characteristic UV absorption spectrum with maxima around 276, 286, and 297 nm. Other carotenoids are detected at ~450 nm.

-

Quantify this compound by comparing the peak area at 286 nm with a standard curve generated from a pure this compound standard.

-

Protocol 2: Analysis of PSY Gene Expression by qRT-PCR

This protocol outlines the steps for quantifying the relative transcript abundance of PSY genes.

Materials:

-

Plant tissue (harvested and immediately frozen in liquid nitrogen)

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green qPCR Master Mix

-

Gene-specific primers for PSY isoforms and a reference gene (e.g., Actin or Ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from ~100 mg of frozen, powdered plant tissue using a commercial kit, following the manufacturer's instructions. Include an on-column DNase I treatment to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Check RNA integrity on an agarose gel or using a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Primer Design and Validation: Design primers for each PSY isoform and the reference gene(s). Primers should span an exon-exon junction if possible to avoid amplifying gDNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer pair. A typical 20 µL reaction includes: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

-

qPCR Cycling: Use a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s, 60°C for 30 s, and 72°C for 30 s). Include a melt curve analysis at the end to verify product specificity.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target PSY genes to the Ct value of the reference gene. Express the results as a fold change relative to the control (non-stressed) condition.

Conclusion

The accumulation of this compound is a highly regulated and critical component of the plant response to environmental adversity. Through the differential expression of specialized this compound Synthase paralogs, plants can rapidly increase the metabolic flux into the carotenoid pathway. This response is pivotal for synthesizing sufficient quantities of abscisic acid to manage osmotic stress and for producing the necessary carotenoids to protect the photosynthetic machinery from high-light-induced damage. Understanding the signaling pathways and regulatory networks that control this compound synthesis offers valuable targets for developing crops with enhanced resilience to the challenges of a changing climate.

References

- 1. This compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Two this compound Synthases and Orange Protein in Carotenoid Metabolism of the β-Carotene-Accumulating Dunaliella salina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Unraveling the induction of this compound synthase 2 expression by salt stress and abscisic acid in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Third this compound Synthase Is Devoted to Abiotic Stress-Induced Abscisic Acid Formation in Rice and Defines Functional Diversification of this compound Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The this compound synthase gene family in the Grasses: Subfunctionalization provides tissue-specific control of carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization and Expression Analysis of this compound Synthase from Bread Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Carrot this compound Synthase 2 (DcPSY2) Promotes Salt Stress Tolerance through a Positive Regulation of Abscisic Acid and Abiotic-Related Genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overlapping and specialized roles of tomato this compound synthases in carotenoid and abscisic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Two Carotenoid Biosynthesis Genes Coding for this compound Synthase and Carotenoid Hydroxylase during Stress-Induced Astaxanthin Formation in the Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Transcript levels of this compound desaturase gene in Dunaliella salina Teod. as affected by PbS nanoparticles and light intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Low Temperature Stress Alters the Expression of this compound Desaturase Genes (crtP1 and crtP2) and the ζ-Carotene Desaturase Gene (crtQ) Together with the Cellular Carotenoid Content of Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thaiscience.info [thaiscience.info]

- 20. mdpi.com [mdpi.com]

- 21. Salinity impairs photosynthetic capacity and enhances carotenoid-related gene expression and biosynthesis in tomato (Solanum lycopersicum L. cv. Micro-Tom) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Accumulation in the Novel Microalga Chlorococcum sp. Using the Pigment Synthesis Inhibitor Fluridone - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Routine Method for the Extraction and HPLC-DAD Profiling of Major Plant and Food Carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

An In-Depth Technical Guide to the Cellular Mechanisms of Phytoene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phytoene, a colorless 40-carbon carotenoid, is the metabolic precursor to all downstream carotenoids, including lycopene and β-carotene.[1] Historically overlooked due to its lack of color and perceived inactivity, recent scientific evidence has illuminated its significant bioactivity and multifaceted roles in cellular processes.[1][2] this compound is readily bioavailable from dietary sources such as tomatoes and accumulates in human tissues, particularly the skin, where it exerts potent protective effects.[3][4] This technical guide provides a comprehensive overview of the known mechanisms of this compound action at the cellular level, focusing on its antioxidant, anti-inflammatory, photoprotective, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to support further research and development.

Core Mechanisms of this compound Action

This compound's biological effects are mediated through several interconnected cellular mechanisms, primarily revolving around its ability to counteract oxidative stress and inflammation.

This compound employs a dual strategy to mitigate oxidative stress. It can directly neutralize reactive oxygen species (ROS), and it can also indirectly bolster the cell's endogenous antioxidant defenses.[1][2]

-

Direct ROS Scavenging: this compound's structure, with its three conjugated double bonds, allows it to quench singlet oxygen and other free radicals, although its overall capacity is lower than that of more unsaturated carotenoids like lycopene.[2]

-

Indirect Antioxidant Activity via Nrf2 Pathway: A primary mechanism of this compound's action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes, upregulating the expression of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPX).[6][7][8][9] This response enhances the cell's capacity to neutralize toxins and ROS.

-

Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties. In vitro studies on human fibroblasts exposed to UV radiation and stimulated with interleukin-1 (IL-1) showed that treatment with this compound and its derivative phytofluene resulted in a substantial decrease in the production of the pro-inflammatory mediator prostaglandin E2.[5] This effect is likely linked to the Nrf2 pathway, which is known to inhibit the pro-inflammatory NF-κB signaling cascade.[6][7]

The high bioaccessibility of this compound can be attributed to its efficient incorporation into micelles in the gut and its subsequent uptake by intestinal cells.[10]

-

Micellization and Absorption: Studies using Caco-2 intestinal cells, a model for the human intestinal epithelium, have shown that this compound and phytofluene are much more readily incorporated into mixed micelles than all-trans lycopene. This is likely due to their natural cis-isomerization and greater molecular flexibility.[10]

-

Receptor-Mediated Uptake: The cellular uptake of this compound is facilitated by the Scavenger Receptor Class B, Type I (SR-BI), a membrane protein also involved in the transport of other carotenoids and fat-soluble vitamins.[10][11] The transporters CD36 and NPC1L1 do not appear to be involved in this compound uptake. This compound can also compete with and impair the cellular uptake of other carotenoids, such as β-carotene.[10]

References

- 1. news-medical.net [news-medical.net]

- 2. This compound and this compound-Rich Microalgae Extracts Extend Lifespan in C. elegans and Protect against Amyloid-β Toxicity in an Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preliminary Data on the Safety of this compound- and Phytofluene-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorption and Distribution Kinetics of the 13C-Labeled Tomato Carotenoid this compound in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutritional Aspects of this compound and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and anti-inflammation effects of dietary phytochemicals: The Nrf2/NF-κB signalling pathway and upstream factors of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 8. The Antioxidant and Anti-Inflammatory Effects of the Main Carotenoids from Tomatoes via Nrf2 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and Phytofluene Isolated from a Tomato Extract are Readily Incorporated in Mixed Micelles and Absorbed by Caco-2 Cells, as Compared to Lycopene, and SR-BI is Involved in their Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CD36 and SR-BI are involved in cellular uptake of provitamin A carotenoids by Caco-2 and HEK cells, and some of their genetic variants are associated with plasma concentrations of these micronutrients in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytoene Distribution in Plant and Algal Species: A Technical Guide

Abstract

Phytoene, a colorless C40 carotenoid, is the first committed intermediate in the biosynthetic pathway of all carotenoids. It is synthesized in all photosynthetic organisms, including plants and algae. While often considered just a precursor, recent studies have highlighted its potential biological activities, including antioxidant and photoprotective properties, making it a compound of increasing interest for the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of this compound distribution across various plant and algal species, details common experimental protocols for its extraction and quantification, and illustrates the key regulatory pathways governing its synthesis.

This compound Distribution

This compound is ubiquitously present in plants and algae, though its concentration varies significantly depending on the species, tissue type, developmental stage, and environmental conditions. In general, tissues that accumulate high levels of other carotenoids, such as ripe fruits and some flowers, tend to have detectable levels of this compound. However, its concentration is typically much lower than that of the downstream colored carotenoids.

This compound Content in Plant Species

The following table summarizes the this compound content in a variety of plant species, primarily focusing on fruits and vegetables. Values are presented in micrograms per gram (µg/g) of fresh weight (FW) or dry weight (DW) as indicated.

| Plant Species | Common Name | Tissue | This compound Content (µg/g) | Notes |

| Solanum lycopersicum | Tomato | Ripe Fruit | 0.24 - 9.0 µg/g DW | Levels can be significantly increased through genetic modification of this compound synthase (PSY-1). |

| Daucus carota | Carrot | Root | 73 µg/g FW | |

| Prunus armeniaca | Apricot | Fruit | 28 µg/g FW | |

| Citrus sinensis | Orange | Fruit | 11 µg/g FW | |

| Cucumis melo | Melon | Fruit | 124.61 µg/g (variety dependent) | |

| Malus domestica | Apple | Ripe Fruit Skin & Flesh | Low concentrations | Generally not a significant source. |

| Various Leafy Greens | - | Leaves | 1668 µg/g DW (total carotenoids) | This compound is a minor component of the total carotenoids in green leaves. |

This compound Content in Algal Species

Microalgae are a promising source of this compound, and its production can be significantly enhanced by inhibiting the downstream enzyme, this compound desaturase (PDS).

| Algal Species | This compound Content (µg/g) | Notes |

| Chlorococcum sp. | ~33,000 µg/g DW | Accumulation induced by the PDS inhibitor fluridone. |

| Dunaliella bardawil | Up to 80,000 µg/g DW | Accumulation induced by the PDS inhibitor norflurazon. |

| Dunaliella salina | < 1 pg/cell (untreated) > 6 pg/cell (treated) | This compound content significantly increased with PDS inhibitors. |

| Chlorella sorokiniana | High levels with norflurazon treatment | A good candidate for this compound production. |

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods. The following protocols provide a general framework for the extraction and analysis of this compound from plant and algal tissues.

This compound Extraction from Plant Tissues

This protocol is adapted for the extraction of carotenoids, including this compound, from fruit and vegetable matter.

Materials:

-

Fresh or freeze-dried plant tissue

-

Mortar and pestle or homogenizer

-

Acetone (HPLC grade), stored at -20°C

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh approximately 1-5 g of fresh tissue or 0.1-0.5 g of freeze-dried tissue. All subsequent steps should be performed under dim light to prevent photodegradation of carotenoids.

-

Homogenization: Add the sample to a chilled mortar and pestle with a small amount of liquid nitrogen to facilitate grinding into a fine powder.

-

Extraction: Transfer the powdered sample to a centrifuge tube. Add 10 mL of cold acetone containing 0.1% BHT. Vortex vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction: Repeat the extraction (steps 3-5) with fresh acetone until the pellet is colorless. Pool all the supernatants.

-

Phase Separation: Add an equal volume of ethyl acetate and a half volume of distilled water to the pooled supernatant in a separatory funnel. Mix gently and allow the phases to separate.

-

Collection of Organic Phase: Collect the upper organic phase containing the carotenoids.

-

Drying: Pass the organic phase through a column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of a suitable solvent for HPLC analysis (e.g., methanol:methyl-tert-butyl ether 50:50, v/v).

This compound Extraction from Algal Tissues

This protocol is suitable for the extraction of carotenoids from microalgae.

Materials:

-

Algal biomass (pellet)

-

Dimethyl sulfoxide (DMSO)

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Centrifuge

Procedure:

-

Cell Lysis: To a known amount of algal pellet, add 1 mL of DMSO to facilitate cell wall disruption. Vortex for 1 minute.

-

Extraction: Add 3 mL of acetone and vortex for another minute.

-

Phase Separation: Add 3 mL of hexane and 3 mL of saturated NaCl solution. Vortex thoroughly.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the upper hexane layer containing the carotenoids.

-

Re-extraction: Repeat the hexane extraction (steps 3-5) on the lower aqueous phase to ensure complete recovery. Pool the hexane fractions.

-

Evaporation: Evaporate the hexane to dryness under a stream of nitrogen.

-

Reconstitution: Re-dissolve the dried extract in a known volume of HPLC mobile phase.

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common method for the separation and quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and diode array detector.

-

Column: A C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:

-

0 min: 95% Methanol, 5% MTBE

-

15 min: 20% Methanol, 80% MTBE

-

20 min: 95% Methanol, 5% MTBE

-

-

Flow Rate: 1.0 mL/min

-

Detection: this compound is detected by its characteristic UV absorbance spectrum with a maximum at approximately 286 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from a pure this compound standard.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is tightly regulated. The following diagrams illustrate the core biosynthetic pathway, its regulation, and a typical experimental workflow for this compound analysis.

Conclusion

This compound, as the precursor to all carotenoids, is a fundamental component of the isoprenoid pathway in plants and algae. While its natural concentrations are generally low, certain species and specific conditions can lead to its accumulation. The development of efficient extraction and analytical protocols is crucial for its accurate quantification and for exploring its potential applications in the pharmaceutical and nutraceutical industries. Further research into the genetic and environmental factors that regulate this compound biosynthesis will be key to unlocking the full potential of this colorless carotenoid.

The Enduring Blueprint: Evolutionary Conservation of the Phytoene Biosynthesis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The phytoene biosynthesis pathway is a fundamental metabolic route responsible for the production of this compound, the 40-carbon precursor to all carotenoids. Carotenoids are a diverse group of isoprenoid pigments essential for a wide array of biological functions, from light harvesting and photoprotection in plants to providing essential nutrients and antioxidants for human health. The remarkable conservation of this pathway across different domains of life, including bacteria, archaea, fungi, and plants, underscores its ancient origins and fundamental importance. This technical guide delves into the core components, regulatory mechanisms, and evolutionary history of the this compound biosynthesis pathway, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical metabolic process.

Core Pathway and Key Enzymes: An Evolutionary Perspective

The biosynthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1][2][3] It begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway, to form the colorless C40 hydrocarbon, 15-cis-phytoene.[2][3] This reaction is catalyzed by the key rate-limiting enzyme, this compound synthase (PSY).[2][4][5] The core pathway leading to the production of lycopene, a key downstream carotenoid, involves a series of desaturation and isomerization reactions. While the overall goal is the same, the enzymatic machinery has evolved differently in bacteria versus plants and cyanobacteria.

In bacteria and fungi, a single enzyme, a CrtI-type this compound desaturase, typically carries out the four desaturation steps required to convert this compound to all-trans-lycopene.[6][7] In contrast, plants and cyanobacteria utilize a "poly-cis" pathway involving a series of distinct enzymes:

-

This compound Desaturase (PDS): Introduces two double bonds into 15-cis-phytoene to produce 9,15,9'-tri-cis-ζ-carotene.[8]

-

ζ-Carotene Desaturase (ZDS): Catalyzes the introduction of two additional double bonds to form 7,9,7',9'-tetra-cis-lycopene (prolycopene).[9]

-

Carotenoid Isomerase (CRTISO): Isomerizes the cis-double bonds to yield the all-trans-lycopene.

This divergence in the desaturation pathway highlights a significant evolutionary split between prokaryotic and eukaryotic carotenoid biosynthesis.

Evolutionary Conservation of Key Enzymes

The enzymes of the this compound biosynthesis pathway exhibit a high degree of conservation at the sequence and structural levels, reflecting their shared ancestry and essential functions.

This compound Synthase (PSY)

PSY is a member of the class 1 isoprenoid biosynthetic enzyme superfamily and shares a conserved prenyltransferase domain with squalene synthase.[2][4] Plant PSY proteins typically range from 380 to 450 amino acid residues.[2] The active site of PSY enzymes is highly conserved and comprises six key motifs: a substrate-binding pocket, catalytic residues, active lid-residues, two aspartate-rich regions, and a substrate Mg²⁺ binding site.[2][4]

Gene duplication events have played a crucial role in the evolution and diversification of the PSY gene family in plants.[1][4] Most plant species possess two or more PSY paralogs, which often exhibit tissue-specific expression patterns and have undergone subfunctionalization.[1][4] For example, in tomato and maize, different PSY isoforms are responsible for carotenoid biosynthesis in leaves, fruits/grains, and roots under stress conditions.[2][4] Despite these duplications, the intron/exon organization of PSY genes is remarkably conserved across terrestrial plants.[1]

This compound Desaturase (PDS) and ζ-Carotene Desaturase (ZDS)

Plant and cyanobacterial PDS and ZDS are related enzymes that belong to the FAD-dependent oxidoreductase family. Kinetic studies have provided insights into their catalytic mechanisms. For instance, PDS from rice (Oryza sativa) is thought to operate via an ordered ping-pong bi-bi kinetic mechanism, with evidence for substrate channeling of the phytofluene intermediate between subunits of a homotetrameric complex.[8] The Km values for ζ-carotene and neurosporene for the ZDS from the cyanobacterium Anabaena PCC 7120 have been determined to be 10 µM for both substrates.[10]

Quantitative Data on the this compound Biosynthesis Pathway

Table 1: this compound Synthase (PSY) Gene Copy Number in Selected Plant Species

| Species | Common Name | Number of PSY Genes | Reference |

| Arabidopsis thaliana | Thale Cress | 1 | [4] |

| Oryza sativa | Rice | 3 | [2] |

| Zea mays | Maize | 3 | [2] |

| Solanum lycopersicum | Tomato | 3 | [1][2] |

| Triticum aestivum | Wheat | 3 | [2] |

Table 2: Kinetic Parameters of ζ-Carotene Desaturase (ZDS)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Anabaena PCC 7120 | ζ-Carotene | 10 | [10] |

| Anabaena PCC 7120 | Neurosporene | 10 | [10] |

Experimental Protocols

Phylogenetic Analysis of this compound Synthase (PSY) Homologs

Objective: To infer the evolutionary relationships of PSY proteins from different species.

Methodology:

-

Sequence Retrieval: Obtain PSY amino acid sequences from various organisms of interest from public databases such as NCBI GenBank.

-

Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like ClustalW or MAFFT. This step is crucial for identifying homologous regions and conserved motifs.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software packages like MEGA (Molecular Evolutionary Genetics Analysis) or RAxML are commonly used for this purpose.

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using a tree viewer like FigTree. The branching patterns of the tree represent the inferred evolutionary relationships between the PSY proteins.

Heterologous Expression and Purification of this compound Synthase

Objective: To produce and purify recombinant PSY for in vitro characterization.

Methodology:

-

Gene Cloning: Clone the coding sequence of the PSY gene into a suitable expression vector, often containing an affinity tag (e.g., His-tag) for purification.

-

Transformation: Transform the expression construct into a suitable host organism, typically Escherichia coli.

-

Protein Expression: Induce the expression of the recombinant PSY protein, for example, by adding IPTG to the culture medium.

-

Cell Lysis and Inclusion Body Isolation: Harvest the cells and lyse them to release the cellular contents. As PSY is often expressed in inclusion bodies, these can be isolated by centrifugation.

-

Protein Refolding and Purification: Solubilize the inclusion bodies using a denaturing agent (e.g., urea) and then refold the protein by removing the denaturant. Purify the refolded PSY using affinity chromatography (e.g., Immobilized Metal Affinity Chromatography for His-tagged proteins).[5][11]

In Vitro Enzyme Activity Assay for this compound Synthase

Objective: To measure the catalytic activity of purified PSY.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PSY enzyme, the substrate geranylgeranyl pyrophosphate (GGPP), a divalent cation cofactor (typically Mn²⁺), and a suitable buffer.[2] For quantitative analysis, radiolabeled [¹⁴C]GGPP is often used.[5][11]

-

Enzyme Reaction: Initiate the reaction by adding the enzyme and incubate at an optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the lipid-soluble product, this compound, using an organic solvent (e.g., hexane or a chloroform/methanol mixture).

-

Product Analysis: Analyze the extracted products using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate this compound from the substrate and other byproducts.

-

Quantification: If using a radiolabeled substrate, quantify the amount of this compound produced by scintillation counting.

Subcellular Localization of Carotenoid Biosynthesis Enzymes

Objective: To determine the intracellular location of enzymes in the this compound biosynthesis pathway.

Methodology:

-

Fusion Protein Construction: Create a fusion construct by genetically fusing the coding sequence of the enzyme of interest (e.g., PSY) to a reporter protein, such as Green Fluorescent Protein (GFP).

-

Transient or Stable Transformation: Introduce the fusion construct into plant cells (e.g., protoplasts) or create transgenic plants expressing the fusion protein.

-

Microscopy: Visualize the subcellular localization of the fusion protein using confocal laser scanning microscopy. The GFP fluorescence will indicate the location of the enzyme within the cell (e.g., chloroplasts, plasma membrane).[12][13][14]

-

Co-localization with Markers: To confirm the localization, co-express the enzyme-GFP fusion with known markers for specific organelles (e.g., a mitochondrial marker fused to a red fluorescent protein).

Visualizing the this compound Biosynthesis Pathway and its Evolution

Figure 1: A simplified diagram illustrating the core this compound biosynthesis pathway and its divergence between bacteria/fungi and plants/cyanobacteria.

Figure 2: A logical diagram depicting the evolutionary diversification of the this compound Synthase (PSY) gene family in plants through gene duplication and subfunctionalization.

Figure 3: An experimental workflow diagram for the phylogenetic analysis of a this compound biosynthesis pathway enzyme.

Conclusion

The this compound biosynthesis pathway represents a remarkable example of evolutionary conservation, with its core enzymatic machinery and regulatory principles maintained across vast evolutionary distances. Understanding the intricacies of this pathway, from the kinetic properties of its enzymes to the evolutionary forces that have shaped its diversity, is of paramount importance for both basic research and applied sciences. For researchers in plant biology, this knowledge is fundamental to understanding photosynthesis, photoprotection, and plant development. For those in the fields of nutrition and drug development, the carotenoids produced by this pathway offer a rich source of essential nutrients, antioxidants, and potential therapeutic agents. The detailed methodologies and data presented in this guide provide a solid foundation for further exploration and manipulation of this vital metabolic pathway.

References

- 1. Molecular evolution and diversification of this compound synthase (PSY) gene family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 5. Expression, Purification, and Enzyme Activity Assay of this compound Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic variations determine the product pattern of this compound desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the Structure and Function of the this compound Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant-type this compound desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maize this compound desaturase and zeta-carotene desaturase catalyse a poly-Z desaturation pathway: implications for genetic engineering of carotenoid content among cereal crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expression, Purification, and Enzyme Activity Assay of this compound Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 12. Subcellular Localization of Carotenoid Biosynthesis in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Subcellular Localization of Carotenoid Biosynthesis in Synechocystis sp. PCC 6803 | PLOS One [journals.plos.org]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

Spectroscopic Properties of Phytoene and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic properties of phytoene and its various isomers. This compound, a 40-carbon carotenoid precursor, is a colorless compound that absorbs light in the ultraviolet range.[1] Its unique properties and those of its isomers are of significant interest in fields ranging from plant biology and biochemistry to cosmetics and drug development, particularly for its potential as a UV absorber, antioxidant, and anti-inflammatory agent.[1] This document details its UV-Vis absorption, Raman, and NMR spectroscopic characteristics, presents quantitative data in tabular form, outlines experimental protocols, and visualizes key pathways and workflows.

UV-Visible Absorption Spectroscopy

This compound is a symmetric molecule characterized by a chromophore consisting of three conjugated double bonds.[1] This structure gives it a distinctive UV-Vis absorption spectrum, unlike the more extensively conjugated colored carotenoids which absorb in the visible range.[1][2] The primary isomers of interest are all-trans-phytoene and various cis-isomers, with 15-cis-phytoene being the initial product of this compound synthase in plants and algae.[3][4]

The UV spectrum of this compound typically shows a main absorption maximum (λmax) in the UVB range, often with two shoulders, characteristic of a triply conjugated system.[1][5] The exact positions of these maxima can shift slightly depending on the solvent used and the specific isomeric form.[5][6]

Data Presentation: UV-Vis Absorption Properties

The following table summarizes the reported UV absorption maxima and extinction coefficients for this compound and its key isomers.

| Isomer | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) or ε1% | Reference |

| This compound (unspecified) | Not specified | 286 nm | ε1% = 915 | [1] |

| This compound (unspecified) | Not specified | ~291 nm | Not Reported | [7] |

| 15-cis-Phytoene | MeOH/MTBE (8/2) | 275, 285, 297 nm | Not Reported | [5] |

| all-trans-Phytoene | MeOH/MTBE (8/2) | 275, 285, 297 nm | Not Reported | [5] |

| This compound (from extract) | Not specified | 285 nm | Not Reported | [8] |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for analyzing carotenoids.[9] However, its application to this compound presents challenges. The technique's sensitivity for carotenoids is often dramatically increased through resonance enhancement, which occurs when the excitation laser wavelength falls within the electronic absorption band of the molecule. Since this compound's absorption maxima are in the UV range (~285-297 nm), common visible laser lines (e.g., 532 nm) do not produce a resonantly enhanced signal, leading to a lack of distinct peaks in the Raman spectrum.[7]

While direct Raman analysis of this compound is difficult, the technique is invaluable for studying the overall carotenoid biosynthesis pathway, where the disappearance of this compound precursors and the appearance of downstream products like lycopene and β-carotene can be monitored.[9] These downstream products have strong Raman signals due to their longer conjugated systems.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including carotenoids and their isomers.[11] ¹H NMR, in particular, provides detailed information about the chemical environment of protons in the molecule, allowing for the differentiation of cis and trans configurations and the identification of specific isomers.

-

Olefinic Region : Protons on the polyene chain.

-

Aliphatic Region : Protons on the methyl groups and saturated portions of the end groups.

The chemical shifts and coupling constants of the olefinic protons are particularly sensitive to the molecule's geometry, making NMR a crucial technique for distinguishing between isomers like all-trans-, 9-cis-, and 15-cis-phytoene.[11][12]

Key Pathways and Workflows

Carotenoid Biosynthesis Pathway

This compound is the first committed intermediate in the biosynthesis of all carotenoids.[4] The process begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, catalyzed by the enzyme this compound synthase (PSY), to form 15-cis-phytoene.[4] This isomer is then sequentially desaturated and isomerized by enzymes like this compound desaturase (PDS), ζ-carotene isomerase (Z-ISO), and ζ-carotene desaturase (ZDS) to produce lycopene, the precursor for all other cyclic carotenoids.[13][14]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for extracting and purifying this compound from biological samples (e.g., microalgae, plant tissues) for spectroscopic analysis.

Materials:

-

Sample tissue (lyophilized)

-

Extraction Solvent 1: Hexane/Methanol/Water mixture[15]

-

Extraction Solvent 2: n-hexane:acetone:toluene:absolute ethanol (10:7:7:6)[16]

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 or C30 column

-

Mobile phase (e.g., acetone/water gradient)[15]

Methodology:

-

Homogenization: Homogenize the lyophilized sample tissue with the chosen extraction solvent. The process should be carried out under dim light to prevent photo-isomerization.

-

Phase Separation: If using a multiphasic solvent system like hexane/methanol/water, centrifuge the mixture to separate the phases. Collect the upper hexane phase containing the hydrophobic this compound.[15]

-

Drying and Concentration: Dry the collected organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Saponification (Optional): To remove contaminating lipids and chlorophylls, the dried extract can be saponified with a methanolic KOH solution.[16]

-

Purification: Re-dissolve the dried extract in a suitable solvent (e.g., dichloromethane or mobile phase). Purify and separate this compound isomers using HPLC with a C18 or C30 reverse-phase column.[15][16]

-

Collection: Collect the fractions corresponding to the this compound isomers, identified by their characteristic UV absorption spectra using a diode-array detector.

-

Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at -20°C or lower in the dark.[17][18]

Protocol 2: Spectroscopic Analysis

This protocol outlines the steps for analyzing purified this compound samples.

Materials:

-

Purified this compound sample

-

Spectroscopy-grade solvents (e.g., hexane, ethanol, methanol)[6][19]

-

Quartz cuvettes (for UV-Vis)

-

NMR tubes and deuterated solvents (e.g., CDCl₃)

-

UV-Vis Spectrophotometer

-

Raman Spectrometer

-

NMR Spectrometer

Methodology:

-

Sample Preparation:

-

UV-Vis: Prepare a dilute solution of the purified this compound in a suitable spectroscopy-grade solvent. The concentration should be adjusted to yield an absorbance between 0.3 and 0.85 in the main absorption peak.[6]

-

NMR: Dissolve a sufficient amount of the dried, purified sample in a deuterated solvent (e.g., chloroform-d). Filter the solution into an NMR tube.[20]

-

Raman: Analysis can be performed on the solid sample or a concentrated solution.

-

-

UV-Vis Spectroscopy:

-

Use a double-beam UV-Vis spectrophotometer and a quartz cuvette with a 1-cm path length.[19]

-

Scan the sample from approximately 250 nm to 450 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

-

Raman Spectroscopy:

-

Acquire spectra using an appropriate laser excitation wavelength. Note that UV resonance Raman may be required for a strong signal.

-

Collect data over the relevant wavenumber range for carotenoids (typically 800-1800 cm⁻¹).

-

-

NMR Spectroscopy:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 15-cis-Phytoene | Carotenoid Precursor | For Research Use [benchchem.com]

- 4. Frontiers | this compound Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. fdbio-rptu.de [fdbio-rptu.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. prumlab.yale.edu [prumlab.yale.edu]

- 12. researchgate.net [researchgate.net]

- 13. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 14. 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp [mdpi.com]

- 15. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. omicsonline.org [omicsonline.org]

- 18. extrasynthese.com [extrasynthese.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035658) [hmdb.ca]

Methodological & Application

Application Note and Protocol for Phytoene Quantification using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of phytoene in various biological matrices, primarily plant tissues, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Diode Array Detection (DAD).

Introduction

This compound is a colorless C40 carotenoid that serves as a crucial precursor in the biosynthesis of all colored carotenoids. It is formed by the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). Due to its potential health benefits, including antioxidant and photoprotective properties, accurate quantification of this compound in food, nutraceuticals, and biological samples is of significant interest. This protocol outlines a robust and reliable HPLC method for the extraction and quantification of this compound.

Principle

The method involves the extraction of this compound from the sample matrix using organic solvents, followed by separation and quantification using RP-HPLC with a C30 column, which is particularly effective for separating carotenoid isomers. Detection is performed using a Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound (approximately 286 nm). Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a certified this compound standard.

Experimental Protocols

Sample Preparation (from Plant Tissues)

The extraction of this compound from plant tissues requires careful handling to prevent degradation. All procedures should be performed under subdued light and low temperatures.

Materials:

-

Liquid nitrogen

-

Mortar and pestle or a homogenizer

-

Extraction solvent: A mixture of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical ratio is 83:15:2 (v/v/v). Other solvents like acetone, ethanol, and hexane can also be used depending on the sample matrix.[1]

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

-

Amber-colored vials

Procedure:

-

Homogenization: Freeze the plant tissue sample (e.g., leaves, fruits) with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle or a homogenizer.[2]

-

Extraction: Transfer a known amount of the powdered sample (e.g., 100-500 mg) to a centrifuge tube. Add the extraction solvent (e.g., 5 mL) and vortex vigorously for 1-2 minutes. To enhance extraction efficiency, the mixture can be sonicated for 5-10 minutes in an ice bath.

-

Centrifugation: Centrifuge the mixture at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to pellet the solid debris.

-

Collection of Supernatant: Carefully transfer the supernatant containing the extracted this compound to a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet at least two more times to ensure complete extraction of this compound. Pool all the supernatants.

-

Drying: Pass the pooled supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase (or a compatible solvent like MTBE) and transfer it to an amber-colored HPLC vial. The sample is now ready for HPLC analysis.

HPLC System and Conditions

The following HPLC conditions are recommended for the quantification of this compound. A C30 column is preferred for its superior ability to separate carotenoid isomers.[3][4]

Table 1: Recommended HPLC Conditions for this compound Quantification

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent with a DAD detector |

| Column | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm, or equivalent[5] |

| Mobile Phase | A: Methanol/MTBE/Water (83:15:2, v/v/v) B: Methanol/MTBE/Water (8:90:2, v/v/v)[5] |

| Gradient Elution | 0-20 min, 100% A; 20-21 min, linear gradient to 100% B; hold at 100% B for 10 min; 31-32 min, return to 100% A; re-equilibrate for 8 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 30°C |

| Injection Volume | 10 - 20 µL |

| Detection Wavelength | 286 nm for this compound. A full UV-Vis spectrum (250-600 nm) should be recorded to aid in peak identification. |

Standard Preparation and Calibration Curve

Accurate quantification requires the generation of a standard curve using a certified this compound standard.

Materials:

-

(E/Z)-Phytoene standard (≥95% purity)

-

Solvent for standard dilution (e.g., MTBE or the initial mobile phase)

-

Amber-colored volumetric flasks

Procedure:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent in an amber-colored volumetric flask.

-

Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.[6]

-

Calibration Curve: Inject each working standard into the HPLC system in triplicate. Plot a graph of the peak area against the concentration of the standards. The resulting calibration curve should be linear with a correlation coefficient (R²) of ≥ 0.99.[7]

Data Presentation

The quantitative data obtained from the HPLC analysis should be presented in a clear and structured format for easy interpretation and comparison.

Table 2: Example of Quantitative Data Summary for this compound Analysis

| Parameter | Result |

| Retention Time (this compound) | ~15-20 min (dependent on specific conditions) |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD %) | < 5% |

Note: The values presented in this table are examples and may vary depending on the specific instrumentation and experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC protocol for this compound quantification.

Caption: HPLC workflow for this compound quantification.

Conclusion